

Etoperidone Receptor Binding Affinity (Ki in nM)

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Compound Focus: Etoperidone

CAS No.: 52942-31-1

Cat. No.: S576415

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Receptor / Transporter	Affinity (Ki)	Action
5-HT2A	36 nM [1]	Antagonist [2]
α 1-adrenergic	38 nM [1]	Antagonist [2]
5-HT1A	85 nM [1]	Partial Agonist (probable) [1]
α 2-adrenergic	570 nM [1]	Antagonist [2]
SERT	890 nM [1]	Reuptake Inhibitor [2]
D2	2,300 nM [1]	Antagonist [2]
H1	3,100 nM [1]	Not Specified
NET	20,000 nM [1]	Reuptake Inhibitor [2]
DAT	52,000 nM [1]	Reuptake Inhibitor [2]
mACh	>35,000 nM [1]	Antagonist [2]

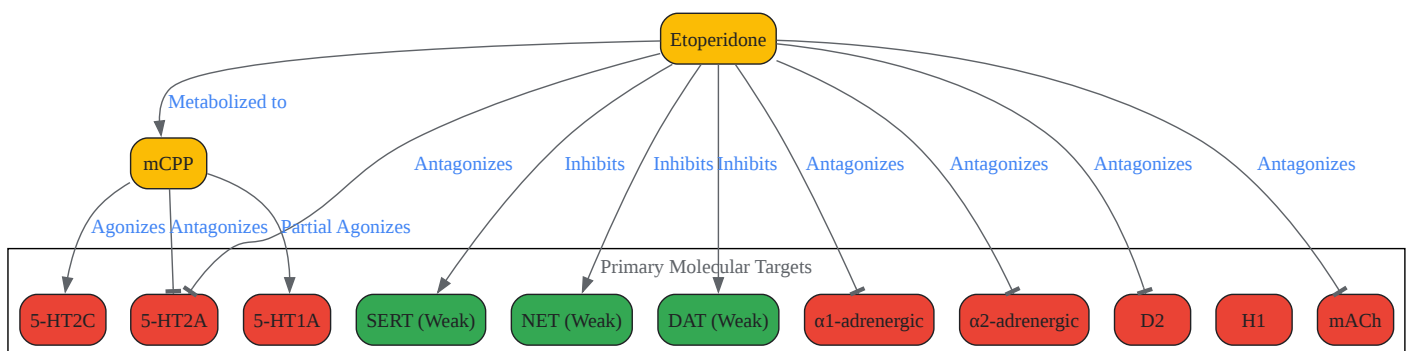
Note: Ki (inhibition constant) measures binding affinity. A smaller Ki value indicates stronger binding. Data is for the human form of the receptors/transporters. [1]

Mechanism of Action

Etoperidone's primary activity comes from its major active metabolite, **1-(3'-chlorophenyl)piperazine (mCPP)** [2] [1]. The overall mechanism can be broken down as follows:

- **Serotonergic Activity: Etoperidone** and mCPP have a biphasic effect.
 - They act as **antagonists at the 5-HT_{2A} receptor** and partial agonists at the 5-HT_{1A} receptor [2] [1].
 - mCPP is an **agonist at the 5-HT_{2C} receptor** [2].
 - The parent drug is a weak inhibitor of the **serotonin transporter (SERT)** [1].
- **Adrenergic Activity: Etoperidone** is a potent antagonist of **α₁-adrenergic receptors** and a weaker antagonist of **α₂-adrenergic receptors**, which contributes to sedative and cardiovascular effects like orthostatic hypotension [2] [1].
- **Other Activities:** It has weak antagonistic activity at **D₂ dopamine, H₁ histamine, and muscarinic acetylcholine receptors**, though these are likely not clinically significant at therapeutic doses due to the very low affinity [1].

The diagram below illustrates the core pharmacodynamic relationships of **etoperidone** and its metabolite.



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Etoperidone's primary actions are mediated by its metabolite mCPP, which targets key serotonergic receptors. [2] [1]

Pharmacokinetics and Metabolism

- **Absorption:** **Etoperidone** is orally administered but has highly variable absorption and low bioavailability (as low as 12%), largely due to extensive first-pass metabolism. Peak plasma concentrations are typically reached between 1.4 and 4.8 hours [2].
- **Distribution:** It has an extensive plasma protein binding and a relatively small volume of distribution (0.23–0.69 L/kg) [2].
- **Metabolism:** **Etoperidone** is extensively metabolized in the liver, producing at least 21 different metabolites via pathways including alkyl oxidation, piperazinylation, N-dealkylation, and phenyl hydroxylation. The most pharmacologically important metabolite is **mCPP** [2] [1].
- **Elimination:** After an oral dose, 78.8% is recovered in urine and 9.6% in feces, with less than 0.01% as unchanged drug. The terminal half-life is approximately 21.7 hours [2].

Toxicity and Safety

The primary safety concerns with **etoperidone** are related to its cardiovascular effects, consistent with its antagonism of catecholamine receptors. Reported effects include **hypotension, abnormal electrocardiograms, and in severe cases, cardiac arrest** [2].

Experimental Protocol Considerations

While the provided search results detail **etoperidone's** binding affinities, they do not contain the full, detailed methodologies for the original experiments that generated this data. These K_i values are typically determined through **in vitro competitive binding assays**.

To attempt to replicate or understand these foundational studies, you would need to consult the original research papers cited in the sources. Key methodological elements would likely include:

- **Radioligand Binding Assays:** Using tissue homogenates or cells expressing human cloned receptors.
- **Tracer Displacement:** Measuring the ability of unlabeled **etoperidone** to displace a radioactively labeled standard ligand specific to each receptor (e.g., [3 H]ketanserin for 5-HT $_2$ A).
- **Data Analysis:** Using software like GraphPad Prism to calculate K_i values from the concentration-inhibition curves via the Cheng-Prusoff equation.

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References

1. Etoperidone - Wikipedia [en.wikipedia.org]
2. Etoperidone: Uses, Interactions, Mechanism of Action | DrugBank Online [go.drugbank.com]

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